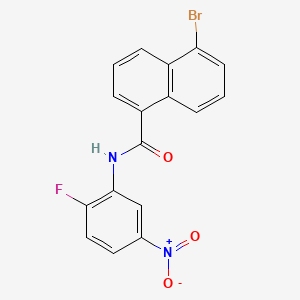
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
概要
説明
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromine atom and two methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-methoxyaniline.
Formation of the Enamine: The aldehyde reacts with the aniline in the presence of a base to form the corresponding enamine.
Amidation: The enamine is then subjected to amidation conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the enamine can be reduced to form the corresponding amide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and two methoxy groups in (E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-9-8-13(18)11-12(15)7-10-17(20)19-14-5-3-4-6-16(14)22-2/h3-11H,1-2H3,(H,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKPUJTXGDPMKY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-[1-(2-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-4-ethoxybenzoic acid](/img/structure/B3714196.png)

![2,4-dichloro-N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B3714222.png)
![3-methyl-N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B3714229.png)

![2-(3-methylphenoxy)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B3714235.png)
![N-(4-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3714237.png)
![N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3714241.png)
![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B3714249.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3714262.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3714265.png)
![1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B3714267.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3714270.png)
![N-(3-bromophenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3714275.png)
